

A Comprehensive Technical Guide to the Physicochemical Properties of Pure Procyanidin C2

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Compound of Interest

Compound Name: Procyanidin C2

Cat. No.: B1252138

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of pure **Procyanidin C2**, a naturally occurring polyphenolic compound of significant interest in pharmaceutical and nutraceutical research. This document synthesizes available data on its structural, physical, and spectral characteristics, outlines experimental protocols for its isolation and analysis, and explores its interactions with key cellular signaling pathways.

Core Physicochemical Properties

Procyanidin C2 is a B-type proanthocyanidin trimer composed of three (+)-catechin units linked by C4 → C8 bonds.^{[1][2]} Its complex structure dictates its chemical and biological properties.

Property	Value	Source(s)
Molecular Formula	C45H38O18	[2]
Molecular Weight	866.77 g/mol	[2]
Appearance	Off-white amorphous powder	[3]
Melting Point	Data not available for Procyanidin C2. Procyanidin C1 has a reported melting point of 140-142 °C.	[3]

Solubility

Procyanidin C2 is generally soluble in polar organic solvents and aqueous mixtures thereof. Optimal extraction from plant matrices is often achieved with 70% aqueous acetone.[4] While precise quantitative solubility data is limited, its solubility behavior is crucial for extraction, purification, and formulation development.

Solvent	Solubility	Notes
Water	Sparingly soluble	Solubility can be enhanced with the addition of organic co-solvents.
Methanol	Soluble	Commonly used as a solvent for analysis and purification.
Ethanol	Soluble	A common solvent for extraction and formulation.
Acetone	Soluble	Particularly effective in aqueous mixtures for extraction.
Ethyl Acetate	Moderately Soluble	Used in liquid-liquid extraction for purification.
Non-polar solvents (e.g., hexane, chloroform)	Insoluble	

Spectral Data

The structural elucidation and quantification of **Procyanidin C2** rely on various spectroscopic techniques.

Technique	Key Data Points	Source(s)
Mass Spectrometry (MS)	[M-H] ⁻ :m/z 865	[5]
UV-Vis Spectroscopy	λ _{max} : ~280 nm	[6][7]
¹³ C Nuclear Magnetic Resonance (NMR)	See Table 3 for detailed shifts (data for Procyanidin C1 as a close structural analog)	[8]
¹ H Nuclear Magnetic Resonance (NMR)	See Table 4 for detailed shifts (data for a trimeric procyanidin)	[9]

Table 3: ¹³C NMR Chemical Shifts for Procyanidin C1 in CD₃OD (as a structural analog for **Procyanidin C2**)[8]

(Note: Procyanidin C1 is a trimer of (-)-epicatechin, while **Procyanidin C2** is a trimer of (+)-catechin. The stereochemistry at C2 and C3 differs, which will result in slight variations in chemical shifts. This data is provided as the closest available reference.)

Carbon Atom	Chemical Shift (ppm)
Upper Unit	
C2	76.9
C3	72.0
C4	36.9
C4a	106.1
C5	156.4
C6	97.0
C7	156.9
C8	107.2
C8a	155.8
C1'	131.5
C2'	115.1
C3'	145.1
C4'	145.1
C5'	115.9
C6'	119.0
Middle Unit	
C2	76.9
C3	72.0
C4	36.9
C4a	106.1
C5	156.4
C6	97.0

C7	156.9
C8	107.2
C8a	155.8
C1'	131.5
C2'	115.1
C3'	145.1
C4'	145.1
C5'	115.9
C6'	119.0
Lower Unit	
C2	82.2
C3	68.3
C4	28.5
C4a	100.1
C5	157.0
C6	96.1
C7	157.6
C8	95.5
C8a	154.3
C1'	131.8
C2'	115.0
C3'	145.0
C4'	145.0
C5'	115.8

C6'	118.8
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Table 4: Representative ¹H NMR Chemical Shifts for a Trimeric Procyanidin[9]

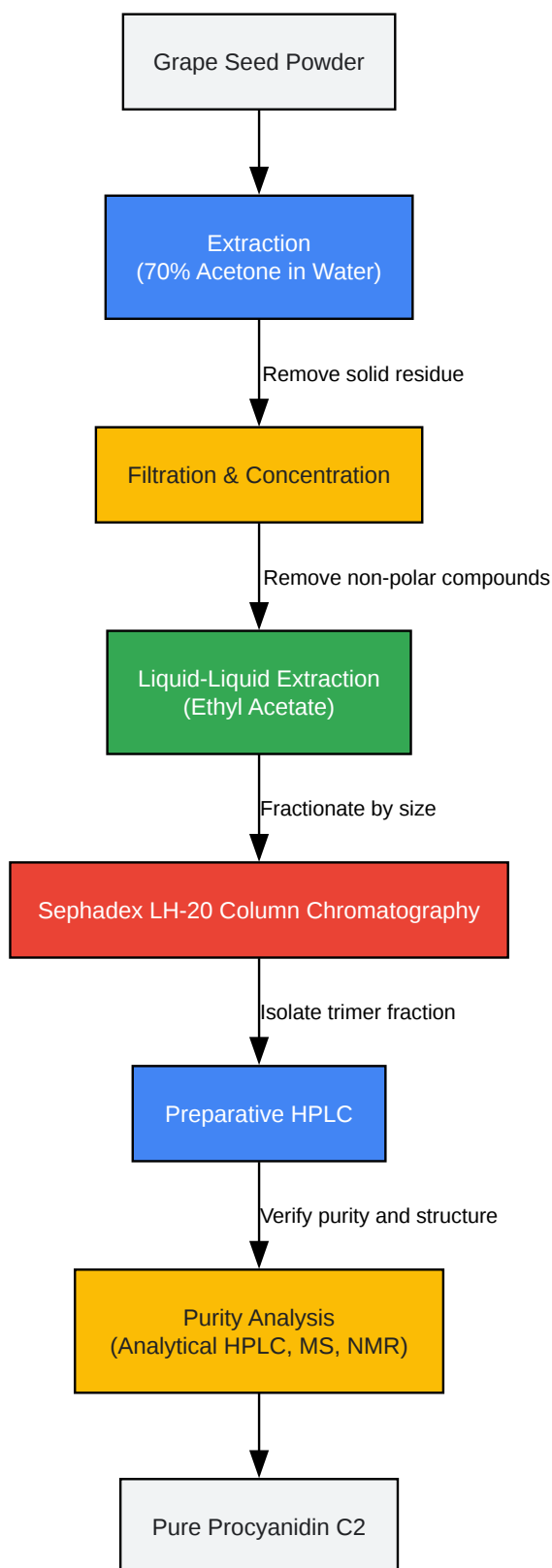
(Note: This data is for a newly identified procyanidin trimer and serves as a representative example of the expected proton signals for **Procyanidin C2**.)

Proton	Chemical Shift (ppm)	Multiplicity	J (Hz)
H-2', H-2'', H-2'''	7.05, 6.96, 6.86	d, br s, br s	1.8
H-6', H-6'', H-6'''	6.85, 6.72, 6.70	dd, br s, br s	7.8, 1.8
H-5', H-5'', H-5'''	6.78, 6.69, 6.65	d, d, dd	7.8, 8.4, 8.4, 1.8
H-2 (Upper, Middle, Lower)	4.91, 4.71, 4.57	br s	
H-3 (Upper, Middle, Lower)	4.19, 4.10, 4.05	m	

Experimental Protocols

Generalized Protocol for the Isolation and Purification of Procyanidin C2 from Grape Seeds

This protocol is a synthesized methodology based on common practices for procyanidin trimer isolation.



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Caption: Generalized workflow for the isolation of **Procyanidin C2**.

- Extraction:
 - Ground grape seeds are extracted with a solution of 70% acetone in water, often with the addition of a small amount of acetic acid to prevent oxidation.
 - The mixture is typically sonicated or agitated for a set period (e.g., 30-60 minutes) at room temperature.
- Filtration and Concentration:
 - The solid material is removed by filtration.
 - The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.
- Liquid-Liquid Extraction:
 - The resulting aqueous solution is subjected to liquid-liquid extraction with ethyl acetate. This step helps to partition the procyanidins into the organic phase, separating them from more polar compounds like sugars and organic acids.
- Column Chromatography:
 - The concentrated ethyl acetate fraction is loaded onto a Sephadex LH-20 column.
 - The column is eluted with a stepwise gradient of solvents, typically starting with methanol and increasing the polarity to elute compounds of increasing molecular weight. The trimeric fraction containing **Procyanidin C2** is collected.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - The trimeric fraction is further purified by preparative reverse-phase HPLC to isolate pure **Procyanidin C2**.
- Purity Analysis:
 - The purity of the isolated **Procyanidin C2** is confirmed by analytical HPLC, and its structure is verified by mass spectrometry and NMR spectroscopy.

Determination of Physicochemical Properties

- **Melting Point:** Determined using a standard melting point apparatus.
- **Solubility:** Assessed by adding known amounts of **Procyanidin C2** to a specific volume of solvent at a constant temperature, followed by agitation and visual or spectrophotometric determination of dissolution.
- **UV-Vis Spectroscopy:** A solution of **Procyanidin C2** in a suitable solvent (e.g., methanol) is analyzed using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- **Mass Spectrometry:** High-resolution mass spectrometry (e.g., ESI-QTOF) is used to determine the exact mass and fragmentation pattern.
- **NMR Spectroscopy:** 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CD_3OD).

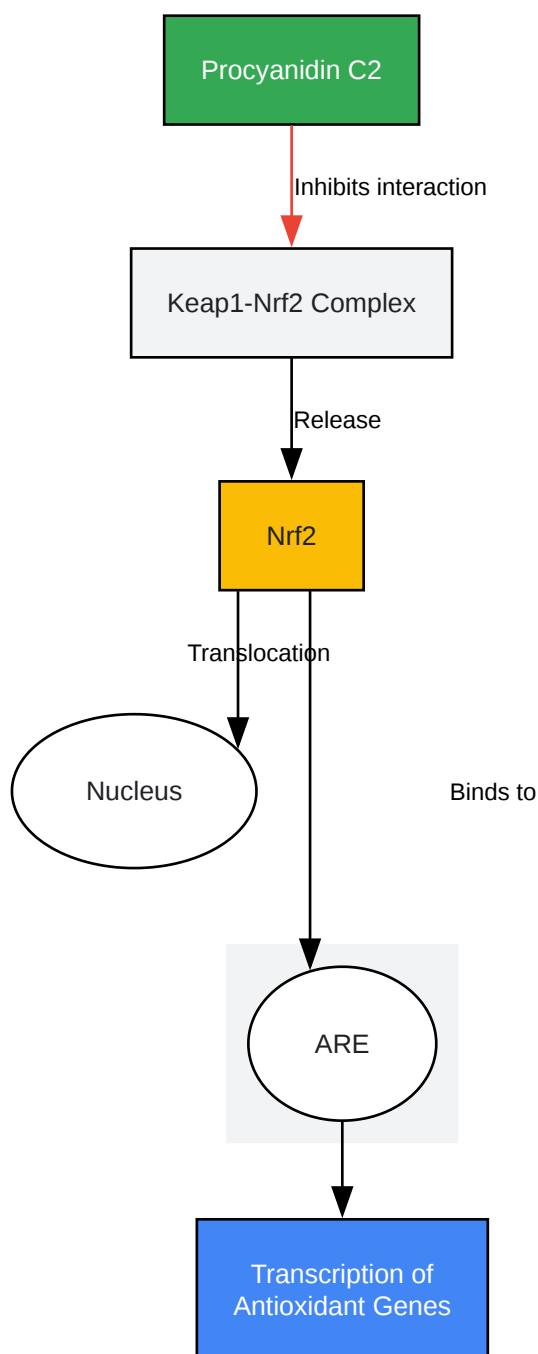
Modulation of Cellular Signaling Pathways

Procyanidins, including **Procyanidin C2**, are known to modulate several key signaling pathways involved in cellular responses to oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

Procyanidins can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.

[\[10\]](#)[\[11\]](#)



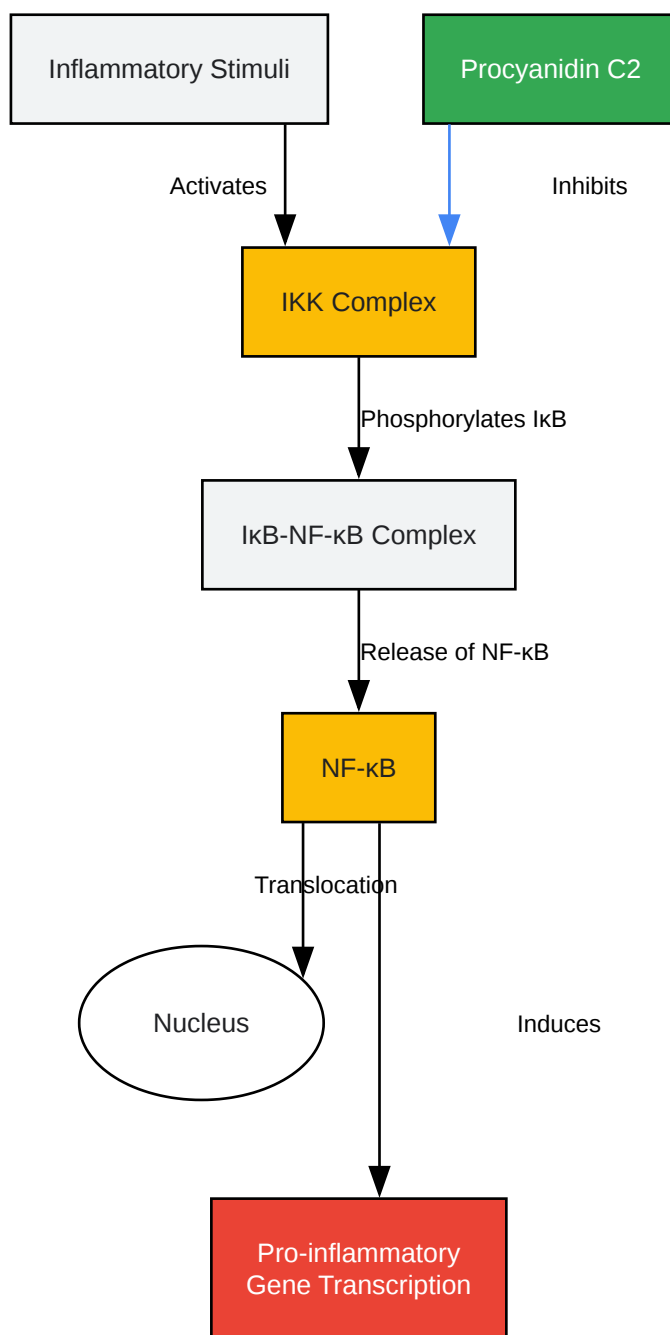
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Caption: **Procyanidin C2**-mediated activation of the Nrf2/ARE pathway.

Procyanidin C2 is proposed to disrupt the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of a battery of antioxidant and detoxifying enzymes.

NF- κ B Signaling Pathway

Procyanidins have been shown to inhibit the pro-inflammatory NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12]



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